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Dispiro[3.0.3.1]nonan-9-amine

Cat. No.: B13551962
M. Wt: 137.22 g/mol
InChI Key: ZJTJDVBRWOOUDK-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Advanced Chemical Design

Spirocyclic compounds, defined by two or more rings connected through a single shared atom, are increasingly prominent in advanced chemical design. cambridgescholars.com Their rigid and well-defined three-dimensional geometry offers a distinct advantage over more flexible or planar molecular structures. cambridgescholars.comresearchgate.net This inherent three-dimensionality allows for precise spatial arrangement of functional groups, which is a critical factor in the design of molecules intended to interact with complex biological targets like proteins. tandfonline.com

The introduction of spirocyclic scaffolds into molecular design is a recognized strategy for enhancing the properties of drug candidates. researchgate.net By increasing the fraction of sp3-hybridized carbon atoms, spirocycles can improve parameters such as aqueous solubility and metabolic stability, while reducing non-specific binding. bldpharm.com The conformational restriction imposed by the spiro center can also lead to higher binding affinity and selectivity for a specific biological target. bldpharm.com Many natural products feature spirocyclic motifs, underscoring their evolutionary selection for effective biological interactions. tandfonline.comwalshmedicalmedia.com

Unique Structural Attributes of Dispiro[3.0.3.1]nonane Scaffolds in Organic Chemistry

The dispiro[3.0.3.1]nonane scaffold is a specific type of spirocyclic system with notable structural characteristics. The parent hydrocarbon, dispiro[3.0.3.1]nonane, was first synthesized in 1975. dss.go.th This framework is built from two cyclobutane (B1203170) rings and one cyclopentane (B165970) ring, resulting in a compact and rigid structure. The fusion of these small rings creates significant ring strain, which can influence the reactivity of the molecule and its derivatives.

The geometry of the dispiro[3.0.3.1]nonane system positions substituents in precise three-dimensional orientations. This structural rigidity is a valuable attribute in fields like medicinal chemistry and materials science, where the specific spatial orientation of atoms is crucial for function. tandfonline.com For instance, in drug design, such a scaffold can serve as a non-planar core to which pharmacophoric groups can be attached, potentially leading to novel interactions with biological receptors. bldpharm.com

The Amine Functionality as a Strategic Element in Complex Molecular Architectures

The amine group is a cornerstone of organic and medicinal chemistry due to its versatile chemical properties. ijrpr.com As a primary amine, the -NH2 group in dispiro[3.0.3.1]nonan-9-amine can act as a hydrogen bond donor and acceptor, and its basicity allows it to form ionic interactions. These properties are fundamental to the way many amine-containing drugs interact with their biological targets, often forming key binding interactions within receptor pockets or at enzyme active sites. ijrpr.com

Overview of Academic Research Trajectories for this compound

Specific academic research focused solely on this compound is limited in the public domain. However, the broader field of dispiro compounds is an active area of investigation. Research into dispirooxindoles, for example, has demonstrated their potential in developing new therapeutic agents. beilstein-journals.orgmdpi.com These studies often employ multi-component reactions to construct complex dispiro systems with high stereoselectivity. beilstein-journals.org

The synthesis of related dispiro skeletons, such as dispiro[2.1.3.1]nonane, highlights the ongoing interest in creating novel three-dimensional molecular shapes. researchgate.net The general methodologies developed for the synthesis of spirocycles, including various cyclization and cycloaddition reactions, are applicable to the eventual synthesis and derivatization of this compound. mdpi.com Future research trajectories for this specific compound would likely involve its synthesis, characterization, and exploration as a novel building block in medicinal chemistry or as a ligand in catalysis, leveraging the unique structural and electronic properties conferred by its dispiro[3.0.3.1]nonane framework and amine functionality.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15N B13551962 Dispiro[3.0.3.1]nonan-9-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

dispiro[3.0.35.14]nonan-9-amine

InChI

InChI=1S/C9H15N/c10-7-8(3-1-4-8)9(7)5-2-6-9/h7H,1-6,10H2

InChI Key

ZJTJDVBRWOOUDK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(C23CCC3)N

Origin of Product

United States

Advanced Synthetic Methodologies for Dispiro 3.0.3.1 Nonan 9 Amine and Its Core Structure

Strategies for Constructing the Dispiro[3.0.3.1]nonane Skeleton

The creation of the dispiro[3.0.3.1]nonane framework relies on methods capable of forming highly strained four- and three-membered rings in a controlled manner. Key strategies include multicomponent reactions, cycloadditions, sequential ring-forming transformations, and modular approaches using tailored building blocks.

Multicomponent reactions (MCRs) represent a highly efficient and atom-economical strategy for the synthesis of complex molecular architectures, including dispirocyclic systems. nih.gov These reactions involve the one-pot combination of three or more starting materials to form a product that incorporates substantial portions of each reactant. acs.org MCRs are advantageous as they often avoid the isolation of intermediates, reduce solvent waste, and allow for the rapid generation of molecular diversity from simple precursors. nih.gov

While specific MCRs for the all-carbocyclic dispiro[3.0.3.1]nonane skeleton are not extensively documented, the principles have been successfully applied to the synthesis of complex dispiroheterocycles and dispirooxindoles. nih.govnsf.gov For instance, base-promoted three-component reactions have been developed to construct novel dispirooxindole motifs with high diastereoselectivity. nsf.gov These methodologies demonstrate the power of MCRs to orchestrate multiple bond-forming events in a single operation to build intricate spiro-fused systems. The application of similar principles, potentially involving novel cascade reactions, could provide a future pathway to the dispiro[3.0.3.1]nonane core.

Cycloaddition reactions are among the most powerful tools for the construction of cyclic and polycyclic systems, including the strained rings found in the dispiro[3.0.3.1]nonane skeleton. thieme-connect.de Specifically, [2+1] cycloaddition reactions involving the addition of a carbene to an alkene are highly effective for forming the central three-membered ring.

A well-established method for constructing the dispiro[3.0.3.1]nonane core involves the dihalocyclopropanation of bicyclobutylidene. nsf.gov In this reaction, a carbene, typically dibromocarbene (:CBr₂) generated from bromoform (B151600) (CHBr₃) and a strong base like potassium tert-butoxide, adds across the double bond of bicyclobutylidene. nsf.govuu.nl This transformation efficiently yields 9,9-dibromodispiro[3.0.3.1]nonane, a key precursor for further functionalization. uu.nl This derivative serves as a versatile intermediate from which the ketone, and subsequently the amine, can be accessed.

Table 1: Synthesis of 9,9-Dibromodispiro[3.0.3.1]nonane via Cycloaddition

Precursor Reagents Product Yield Reference(s)

This interactive table summarizes the key cycloaddition reaction for forming the dispiro[3.0.3.1]nonane skeleton.

The construction of the dispiro[3.0.3.1]nonane core can also be envisioned through sequential ring-forming transformations. This strategy involves the stepwise construction of the cyclic systems, often involving ring-expansion or ring-closing reactions. While a specific, documented pathway for the dispiro[3.0.3.1]nonane skeleton using this approach is less common than cycloaddition methods, studies on the synthesis and rearrangement of other complex dispiroalkanes suggest its feasibility. dss.go.th Such a pathway might involve the initial formation of a simpler spirocyclic precursor, followed by a carefully designed sequence of reactions to build the second spiro-fused ring and the final cyclopropane (B1198618) ring, potentially through intramolecular cyclization or rearrangement cascades.

Modular synthesis, which relies on the assembly of a complex structure from well-defined building blocks or precursors, is a cornerstone of modern organic chemistry. The synthesis of the dispiro[3.0.3.1]nonane skeleton is an excellent example of this approach, with bicyclobutylidene serving as the key modular precursor. nsf.govuc.pt

The synthesis of bicyclobutylidene itself can be achieved via multiple routes, starting from the simple and commercially available cyclobutanone (B123998). nsf.gov One effective method involves the reaction of cyclobutanone with hydrazine (B178648) and hydrogen sulfide (B99878) to form a thiadiazolidine intermediate. Subsequent oxidation and reaction with triphenylphosphine (B44618) generates the target bicyclobutylidene. nsf.gov An alternative route utilizes a Wittig-type reaction, where cyclobutyltriphenylphosphonium bromide is treated with a strong base to form the corresponding ylide, which then reacts with cyclobutanone to furnish bicyclobutylidene. uc.pt Once synthesized, this bicyclobutylidene building block is readily converted into the dispiro[3.0.3.1]nonane skeleton via the aforementioned cycloaddition reactions. nsf.govuc.pt

Stereoselective Introduction of the Amine Functionality

With the carbocyclic core constructed, the next critical challenge is the introduction of the amine group at the C9 position. Achieving stereocontrol in this step is paramount, as the spatial orientation of the amine can significantly influence the molecule's properties.

A highly effective and widely used method for introducing an amine group is through the reduction of an oxime intermediate. This multi-step process begins with the ketone precursor, Dispiro[3.0.3.1]nonan-9-one. This key ketone can be synthesized via the hydrolysis of 9,9-dibromodispiro[3.0.3.1]nonane, which is readily available from the cycloaddition strategy.

The ketone is then converted to the corresponding oxime, Dispiro[3.0.3.1]nonan-9-oxime, through a standard condensation reaction with hydroxylamine. The final and most critical step is the stereoselective reduction of this oxime to the target amine. The choice of reducing agent and reaction conditions is crucial for controlling the stereochemical outcome. nih.govnih.gov Various methodologies have been developed for the diastereoselective reduction of oximes, including catalytic hydrogenation and hydride-based reductions. nih.gov For instance, reductions using borane-tetrahydrofuran (B86392) complex or transition metal catalysts like rhodium and iridium have shown excellent stereoselectivity in the reduction of other cyclic and spirocyclic oximes. nih.govnih.gov The facial bias for the hydride or hydrogen delivery is dictated by the sterically demanding dispiro framework, allowing for the preferential formation of one diastereomer of the final amine.

Table 2: General Methods for Stereoselective Oxime Reduction

Reagent/Catalyst Conditions Outcome Reference(s)
Borane-Tetrahydrofuran THF, 0°C to 23°C High stereoselectivity for cis-amino alcohols in related systems nih.gov
Rh-catalyzed Hydrogenation High pressure H₂ Excellent diastereoselectivity (100:1) in pipecolic acid systems nih.gov
NaBH₄/MoO₃ Methanol, room temperature High diastereoselectivity (77-85% yield) in steroidal systems nih.gov

This interactive table summarizes various reagent systems used for the stereoselective reduction of oximes, which are applicable to the synthesis of Dispiro[3.0.3.1]nonan-9-amine.

Direct Amination Reactions of the Dispiro[3.0.3.1]nonane Scaffold

Direct functionalization of the dispiro[3.0.3.1]nonane core to introduce an amine group at the 9-position is a desirable yet challenging approach. Currently, there is limited specific literature detailing direct amination methods on this particular scaffold. However, analogous transformations on similar bicyclic or spirocyclic systems suggest potential avenues for exploration.

One conceptual approach involves the activation of the C-H bond at the 9-position followed by amination. This could potentially be achieved through transition-metal-catalyzed C-H amination reactions, a field that has seen significant advancements. Catalysts based on rhodium, palladium, or copper could facilitate the introduction of a nitrogen-containing moiety. The inherent strain of the dispiro[3.0.3.1]nonane system might influence the reactivity of the C9 proton, potentially favoring such a transformation.

Another speculative route could involve a Hofmann-Löffler-Freytag type reaction on a suitable N-halo derivative of a precursor containing the dispiro[3.0.3.1]nonane skeleton. This would involve the generation of a nitrogen-centered radical which could then abstract a hydrogen atom from the C9 position, followed by cyclization and subsequent cleavage to yield the desired amine. However, the feasibility and regioselectivity of such a reaction on this specific framework would require experimental validation.

Derivatization from Carbonyl Precursors within the Spiro System

A more established and versatile strategy for the synthesis of this compound involves the derivatization of a carbonyl precursor, specifically Dispiro[3.0.3.1]nonan-9-one. This ketone serves as a key intermediate, allowing for the introduction of the amine group through well-established chemical transformations.

The synthesis of the dispiro[3.0.3.1]nonane scaffold itself can be approached through the reaction of bicyclobutylidene with methylene, which has been reported to yield the parent hydrocarbon. rsc.org Bicyclobutylidene can be prepared in a three-step sequence from cyclobutanone. rsc.org Oxidation of the dispiro[3.0.3.1]nonane at the C9 position would be required to generate the key ketone intermediate.

Once Dispiro[3.0.3.1]nonan-9-one is obtained, reductive amination is a primary method for the synthesis of the target amine. wikipedia.org This reaction involves the condensation of the ketone with an amine source, such as ammonia (B1221849) or a protected amine equivalent, to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. wikipedia.org A variety of reducing agents can be employed, with sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) being common choices due to their selectivity for the imine over the ketone. acs.org

Reaction Reagents and Conditions Product Key Features
Reductive AminationDispiro[3.0.3.1]nonan-9-one, NH3 (or equivalent), Reducing Agent (e.g., NaBH3CN, NaBH(OAc)3), Acid catalyst (optional)This compoundOne-pot procedure, generally good yields, applicable to a wide range of ketones and amines. wikipedia.orgacs.org

Control of Stereochemistry in this compound Synthesis

The stereochemical outcome of the synthesis is crucial, as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. For this compound, the stereocenter at C9 needs to be controlled.

Diastereoselective Synthesis of this compound

When the dispiro[3.0.3.1]nonane scaffold already contains stereocenters, the introduction of the amine group at C9 can lead to the formation of diastereomers. The inherent asymmetry of the starting material can influence the approach of the reagents, leading to a preferential formation of one diastereomer over the other.

In the context of reductive amination of Dispiro[3.0.3.1]nonan-9-one, if the ketone itself is chiral due to the substitution pattern on the cyclobutane (B1203170) rings, the hydride attack on the imine intermediate can be diastereoselective. The steric hindrance posed by the existing substituents will likely direct the incoming hydride to the less hindered face of the molecule, resulting in a diastereomeric excess of one product. The choice of reducing agent and reaction conditions can also influence the level of diastereoselectivity.

Chiral Auxiliary and Asymmetric Catalysis Strategies

To achieve enantioselective synthesis of a specific stereoisomer of this compound, chiral auxiliaries or asymmetric catalysis can be employed.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the amine source or the ketone precursor to direct the stereochemical outcome of the amination reaction. For instance, a chiral amine could be used in the reductive amination, leading to a diastereomeric mixture of aminated products. After separation of the diastereomers, the chiral auxiliary can be cleaved to yield the desired enantiomerically enriched target amine.

Asymmetric Catalysis: Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. nih.gov In the context of reductive amination, chiral catalysts can be used to control the stereochemistry of the reduction step. Chiral phosphine (B1218219) ligands in combination with transition metals like iridium or rhodium have been shown to be effective for the asymmetric reductive amination of ketones. google.com Another promising approach is the use of biocatalysts, such as imine reductases (IREDs), which can exhibit high enantioselectivity in the conversion of ketones to chiral amines. semanticscholar.org Chiral Brønsted acids can also be employed to catalyze the asymmetric reduction of imines formed in situ.

Strategy Description Potential Application Key Advantages
Chiral AuxiliaryTemporary incorporation of a chiral moiety to control stereoselectivity.Use of a chiral amine in reductive amination followed by auxiliary removal.Well-established methodology.
Asymmetric CatalysisUse of a chiral catalyst to induce enantioselectivity.Ir/chiral phosphine catalyzed asymmetric reductive amination or biocatalytic reduction with IREDs. google.comsemanticscholar.orgHigh enantioselectivities, atom economy. nih.gov

Principles of Sustainable Synthesis in this compound Production

The principles of green chemistry are increasingly important in the design of synthetic routes. For the production of this compound, several strategies can be employed to enhance its sustainability.

Atom Economy: The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a key metric. nih.gov Reductive amination, being an addition reaction where the amine and hydrogen are incorporated into the ketone, generally has a high atom economy. wikipedia.org Catalytic approaches, including asymmetric catalysis, are inherently more atom-economical than methods relying on stoichiometric reagents. nih.gov

Use of Greener Solvents: The choice of solvent has a significant impact on the environmental footprint of a synthesis. Replacing hazardous organic solvents with greener alternatives is a primary goal. Deep eutectic solvents (DESs) have emerged as promising, environmentally benign substitutes for traditional solvents in amine synthesis. mdpi.com These solvents are often biodegradable, have low volatility, and can sometimes act as catalysts, further streamlining the process. mdpi.com Other green solvents to consider include water, supercritical fluids, and bio-based solvents. bohrium.com

Catalytic Methods: As mentioned previously, the use of catalysts, especially those that are recyclable and can operate under mild conditions, is a cornerstone of green chemistry. This reduces waste and energy consumption. Biocatalysis, using enzymes like imine reductases, is particularly attractive as these reactions are typically performed in aqueous media under mild conditions. semanticscholar.orgacs.org

Energy Efficiency: Designing synthetic routes that can be performed at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts that can promote reactions under such conditions is a key area of research.

By integrating these principles into the synthetic planning for this compound, it is possible to develop a more environmentally responsible and efficient manufacturing process.

Elucidation of the Molecular Architecture of Dispiro 3.0.3.1 Nonan 9 Amine

Advanced Spectroscopic Characterization Techniques

Spectroscopy is the cornerstone of molecular structure elucidation, probing the interactions of molecules with electromagnetic radiation to reveal details about connectivity, functional groups, and the electronic environment of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule in solution. For Dispiro[3.0.3.1]nonan-9-amine, a combination of ¹H and ¹³C NMR experiments would be required to assign all proton and carbon signals and to establish through-bond and through-space correlations.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the two cyclobutane (B1203170) rings and the single proton on the carbon bearing the amine group. The two protons of the primary amine (-NH₂) would typically appear as a broad singlet, the chemical shift of which is sensitive to solvent, concentration, and temperature. libretexts.org The protons on the carbons adjacent to the amine group are anticipated to resonate in the 2.3-3.0 ppm range. libretexts.org The remaining cyclobutane protons would produce a complex set of multiplets in the aliphatic region of the spectrum.

The ¹³C NMR spectrum would provide a count of the chemically non-equivalent carbon atoms, which is expected to be consistent with the molecule's structure. The carbon atom bonded to the nitrogen (C9) would be shifted downfield due to the electron-withdrawing effect of the amine group. The spiro-carbons (C4 and C8) would have a characteristic chemical shift, confirming the dispirocyclic nature of the skeleton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on general principles. Actual experimental values may vary.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity
H9~2.5 - 3.5-Multiplet
NH₂~0.5 - 5.0 (broad)-Singlet (broad)
Cyclobutane H's~1.5 - 2.5-Multiplets
C9-~45 - 60CH
C4, C8 (spiro)-~35 - 50C
Cyclobutane C's-~20 - 40CH₂

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a synthesized compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high precision allows for the calculation of a unique elemental formula.

For this compound, HRMS would be used to verify its molecular formula, C₉H₁₅N. The experimentally measured accurate mass of the protonated molecule [M+H]⁺ would be compared against the theoretically calculated value. A match within a small tolerance (typically < 5 ppm) provides unequivocal evidence for the assigned elemental composition, ruling out other potential formulas with the same nominal mass. dss.go.th

Table 2: HRMS Data for this compound

Parameter Value
Molecular FormulaC₉H₁₅N
Nominal Mass137
Molecular Weight137.22
Calculated Exact Mass ([M+H]⁺)138.1277

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. edinst.com

For this compound, the primary amine group is the most prominent feature. In an IR spectrum, a primary amine (R-NH₂) typically displays two distinct N-H stretching bands in the 3400-3250 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. orgchemboulder.com A sharp N-H bending (scissoring) vibration is also expected in the 1650-1580 cm⁻¹ range. orgchemboulder.com The C-N stretch of an aliphatic amine would appear as a medium to weak band between 1250-1020 cm⁻¹. libretexts.orgorgchemboulder.com

Raman spectroscopy provides complementary information. While N-H stretches are often weak in Raman spectra, the C-C and C-H vibrations of the cyclobutane rings would be clearly visible, providing a characteristic "fingerprint" for the dispiroalkane framework. edinst.commdpi.com

Table 3: Key Expected Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Technique
Asymmetric & Symmetric N-H StretchPrimary Amine3400 - 3250 (two bands)IR
N-H Bend (Scissoring)Primary Amine1650 - 1580IR
C-N StretchAliphatic Amine1250 - 1020IR/Raman
C-H StretchAlkane (cyclobutane)3000 - 2850IR/Raman
N-H WagPrimary Amine910 - 665 (broad)IR

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

While spectroscopic methods provide powerful evidence for chemical structure, X-ray crystallography offers the ultimate, unambiguous proof of molecular architecture in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov

If a suitable single crystal of this compound (or a salt derivative) could be grown, X-ray analysis would yield a three-dimensional electron density map of the molecule. nih.gov This would definitively confirm the connectivity of the atoms, including the unique dispiro linkage. Furthermore, it would provide precise measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the cyclobutane rings and the orientation of the amine substituent in the crystal lattice. This technique is the gold standard for determining the absolute configuration of chiral centers, although this specific molecule is achiral.

Synergy of Spectroscopic, Crystallographic, and Computational Methods for Structural Characterization

The most robust structural elucidation is achieved through the synergistic use of spectroscopy, crystallography, and computational modeling. mdpi.commdpi.com While spectroscopy provides data on the molecule's structure, often averaged in solution (NMR) or focused on specific bonds (IR/Raman), and crystallography gives a static picture in the solid state, computational chemistry bridges the gap and deepens the understanding.

Computational methods, such as Density Functional Theory (DFT), can be used to model the geometry of this compound and predict its most stable conformations. These theoretical models can then be used to calculate theoretical NMR chemical shifts and vibrational frequencies. Comparing these computed data with the experimental results from NMR and IR/Raman spectrometers serves as a powerful validation of the structural assignment. mdpi.com In cases where single crystals are difficult to obtain, a strong correlation between experimental and computed spectroscopic data can provide a very high level of confidence in the proposed structure.

Reactivity and Transformational Chemistry of Dispiro 3.0.3.1 Nonan 9 Amine

Reactivity of the Amine Functionality in Dispiro[3.0.3.1]nonan-9-amine

The lone pair of electrons on the nitrogen atom of the amine group in this compound makes it a potent nucleophile, readily participating in a variety of bond-forming reactions.

Nucleophilic Reactivity in C-N, C-O, and C-S Bond Formation (e.g., Acylation, Alkylation, Sulfonylation)

The nucleophilic nature of the amine allows it to react with a range of electrophiles, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

Acylation: In a reaction with acyl halides or anhydrides, the amine undergoes acylation to form the corresponding amide. This common transformation is a fundamental method for creating amide bonds.

Alkylation: The amine can be alkylated by reacting with alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine displaces the halide to form a secondary or tertiary amine, depending on the starting materials and reaction conditions.

Sulfonylation: Reaction with sulfonyl chlorides results in the formation of a sulfonamide. This reaction is analogous to acylation, with the amine attacking the electrophilic sulfur atom.

Formation of Amides, Ureas, and Other Nitrogen-Containing Derivatives

The amine functionality serves as a versatile building block for the synthesis of various nitrogen-containing compounds.

Amides: As mentioned, amides are readily synthesized from this compound through acylation. These reactions are often high-yielding and can be achieved using various coupling reagents. nih.gov

Ureas: The reaction of the amine with an isocyanate or by using methods like the Hofmann rearrangement of a primary amide can produce urea (B33335) derivatives. thieme.delnu.edu.cn Symmetrical and unsymmetrical ureas can be synthesized, with applications in various fields. lnu.edu.cnnih.govorganic-chemistry.orgmdpi.com

Table 1: Examples of Amide and Urea Synthesis Reactions

Reactant 1Reactant 2Product TypeGeneral Method
This compoundAcyl ChlorideAmideAcylation
This compoundIsocyanateUreaAddition lnu.edu.cn
This compoundCarbon DioxideUreaMetal-free C1 building block method nih.gov

Participation in Condensation and Addition Reactions with Carbonyl Compounds

The amine group of this compound can react with aldehydes and ketones in condensation and addition reactions.

The reaction with aldehydes and ketones typically forms an imine (Schiff base) through a reversible, acid-catalyzed process where a molecule of water is eliminated. libretexts.orgpressbooks.pub The pH of this reaction needs to be carefully controlled for optimal imine formation. libretexts.org Imines are valuable intermediates in organic synthesis. nih.govorganic-chemistry.org

Investigation of Acid-Base Properties and Salt Formation

As an amine, this compound exhibits basic properties due to the lone pair of electrons on the nitrogen atom, which can accept a proton. libguides.comyoutube.com

In the presence of an acid, the amine will be protonated to form an ammonium (B1175870) salt. The strength of the amine as a base can be quantified by the pKa of its conjugate acid. libguides.comyoutube.com The equilibrium of acid-base reactions will always favor the formation of the weaker acid and weaker base. libguides.comyoutube.com

Chemical Transformations Involving the Spirocyclic System

The strained cyclobutane (B1203170) and cyclopropane (B1198618) rings within the dispiro[3.0.3.1]nonane framework can undergo ring-opening, expansion, and contraction reactions, often driven by the release of ring strain.

Ring Expansion and Contraction Reactions of Cyclobutane and Cyclopropane Moieties

The high ring strain of the cyclobutane and cyclopropane rings makes them susceptible to various chemical transformations.

Ring Expansion: Ring expansion reactions can occur through various mechanisms, such as the opening of a bicyclic system or the migration of an endocyclic bond. wikipedia.org For instance, photochemical methods have been used to induce ring expansion in related dispiro systems. rsc.org The Demyanov rearrangement, involving the diazotization of a cyclic amine, can also lead to ring expansion. wikipedia.org

Ring Contraction: Conversely, ring contraction reactions can transform a larger ring into a smaller, more strained one. chemistrysteps.com These reactions can be initiated by the formation of a carbocation adjacent to the ring, followed by an alkyl shift. chemistrysteps.com The Favorskii rearrangement is a well-known example of a ring contraction reaction involving cyclic α-halo ketones. chemistrysteps.com Photomediated ring contractions of saturated heterocycles have also been reported. nih.gov

Skeletal Rearrangements and Isomerization Pathways

There is no specific information available in the scientific literature regarding the skeletal rearrangements and isomerization pathways of this compound. While studies on skeletal rearrangements of other complex dispiro compounds exist, such as dispiropyrrolidineoxindoles mdpi.com, these are not directly applicable to the dispiro[3.0.3.1]nonane system. The inherent strain in the cyclobutane rings of the dispiro[3.0.3.1]nonane framework suggests that it could undergo rearrangements under thermal or catalytic conditions, but such pathways have not been reported for the 9-amino derivative.

Functionalization at Bridgehead and Spiro-Quaternary Carbon Centers

Detailed research findings on the functionalization at the bridgehead and spiro-quaternary carbon centers of this compound are absent from the current body of scientific literature. The reactivity of these positions is of significant interest in the field of organic synthesis for the construction of complex molecular architectures. However, no studies have been published that specifically explore the introduction of functional groups at these positions on the this compound scaffold.

Catalytic Applications of this compound and its Derivatives in Organic Transformations

There is no available research data on the catalytic applications of this compound or its derivatives in organic transformations. Chiral amines are a well-established class of organocatalysts, and the rigid, three-dimensional structure of a chiral derivative of this compound could potentially be advantageous in asymmetric catalysis. However, no studies have been reported that investigate or demonstrate such applications. The development of new catalytic systems is an active area of research, and while various amine derivatives are utilized sci-hub.sebeilstein-journals.org, the catalytic potential of this specific dispiro compound remains unexplored.

Computational and Theoretical Investigations of Dispiro 3.0.3.1 Nonan 9 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule. rsc.org By solving approximations of the Schrödinger equation, these methods can model the electronic distribution and predict a molecule's stability and reactivity.

Density Functional Theory (DFT) has become a popular and effective method for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. researchgate.netnih.gov For Dispiro[3.0.3.1]nonan-9-amine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine a range of electronic and structural properties. edu.krd

Key applications include the optimization of the molecule's ground state geometry and the calculation of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net

Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the MEP would be expected to show a negative potential (red/yellow) around the nitrogen atom of the amine group due to the lone pair of electrons, indicating a site prone to electrophilic attack.

Illustrative DFT-Calculated Electronic Properties for this compound This table presents hypothetical data based on typical values for similar aliphatic amines and strained ring systems.

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability (nucleophilicity) of the amine group.
LUMO Energy+1.8 eVReflects the ability to accept electrons, often in antibonding orbitals.
HOMO-LUMO Gap8.3 eVA large gap suggests high kinetic stability and low reactivity.
Dipole Moment1.5 DQuantifies the overall polarity of the molecule, arising from the amine group.

The rigid, strained spirocyclic framework of this compound limits its conformational freedom, but computational methods can still identify the most stable arrangements and the energy barriers between them. rti.org A systematic conformational search can be performed using molecular mechanics force fields, followed by geometry optimization and energy refinement using higher-level DFT calculations for the most plausible conformers. rti.org

The analysis would focus on the puckering of the three cyclobutane (B1203170) rings and the orientation of the amine substituent (axial vs. equatorial-like positions relative to the central ring). The relative energies of these conformers determine their population at a given temperature. The results of such an analysis are crucial for understanding which shape the molecule is most likely to adopt and how this influences its interactions and reactivity.

Hypothetical Energetic Profile of this compound Conformers This table illustrates a potential energy landscape. The names are descriptive of possible conformations.

ConformerRelative Energy (kcal/mol)Key Structural Feature
A (Global Minimum)0.00Amine group in a pseudo-equatorial position, minimizing steric strain.
B+2.5Amine group in a pseudo-axial position, introducing steric hindrance.
C+5.8Puckering inversion of one of the outer cyclobutane rings.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

For this compound, an MD simulation in a box of explicit solvent molecules (e.g., water) would reveal the dynamics of the amine group's hydrogen bonding with the solvent. nih.gov It would also show the flexibility of the spirocyclic skeleton, which, despite its rigidity, will exhibit characteristic vibrational and rotational motions. Such simulations are critical for understanding how the solvent environment influences the molecule's preferred conformation and its availability for chemical reactions. arxiv.org

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry offers powerful tools for predicting spectroscopic data, which can aid in the identification and structural elucidation of newly synthesized compounds. edu.krdresearchgate.net

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. scielo.br Using methods like the Gauge-Including Atomic Orbital (GIAO) method, one can calculate the isotropic magnetic shielding tensors for each nucleus. psu.edu These values are then converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS), calculated at the same level of theory. psu.edu Such predictions are invaluable for assigning experimental spectra, especially for complex structures where signals may overlap or be difficult to interpret. arxiv.orgrsc.org

Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts for this compound This table presents hypothetical chemical shifts (ppm) relative to TMS. Numbering is based on IUPAC nomenclature for the core nonane (B91170) structure.

Atom PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)
C1 / C535.22.15 (4H)
C2 / C422.81.90 (4H)
C3 / C745.1-
C6 / C822.81.90 (4H)
C960.53.50 (1H)
N-H-1.75 (2H, broad)

IR Frequencies: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. These calculations determine the energies associated with different modes of vibration, such as bond stretching and bending. mdpi.com The predicted frequencies and their corresponding intensities can be compared to experimental IR spectra to confirm the presence of specific functional groups. For this compound, key predicted peaks would include N-H stretching vibrations, C-H stretching of the cyclobutane rings, and C-N stretching.

Illustrative Predicted IR Frequencies for this compound This table shows hypothetical vibrational frequencies. Assignments are based on typical group frequencies.

Predicted Frequency (cm⁻¹)AssignmentVibrational Mode
3350, 3310N-H StretchAsymmetric & Symmetric
2950-2880C-H StretchAliphatic CH₂
1450CH₂ ScissoringBending
1150C-N StretchStretching

Mechanistic Studies of Reactions Involving this compound

Computational methods are instrumental in elucidating the mechanisms of chemical reactions by mapping the entire potential energy surface. mdpi.comdiva-portal.org For reactions involving this compound, such as nucleophilic attack by the amine group or reactions at the alpha-carbon, DFT can be used to locate the structures of reactants, products, intermediates, and, most importantly, transition states. nih.gov

By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of a proposed reaction pathway. rsc.org This allows for the comparison of different possible mechanisms to determine the most favorable route. For instance, a study could computationally model the Sɴ2 reaction of the amine with an alkyl halide, calculating the energy barrier and revealing the stereochemical outcome of the reaction.

Dispiro 3.0.3.1 Nonan 9 Amine As an Advanced Organic Building Block

Incorporation into Diverse Molecular Scaffolds and Complex Organic Frameworks

The compact and rigid nature of the dispiro[3.0.3.1]nonane skeleton makes it an attractive building block for the construction of diverse and complex molecular scaffolds. The amine group at the 9-position serves as a versatile handle for a variety of chemical transformations, allowing for its integration into larger molecular assemblies.

The synthesis of dispiro compounds often involves multi-component reactions, which are highly efficient processes that can generate significant molecular complexity in a single step. clockss.orgresearchgate.netbeilstein-journals.org For instance, 1,3-dipolar cycloaddition reactions are a powerful tool for the construction of heterocyclic spiro compounds. clockss.org It is conceivable that Dispiro[3.0.3.1]nonan-9-amine or its precursors could participate in such reactions to yield novel, densely functionalized heterocyclic systems.

The development of synthetic routes to related dispiro systems, such as dispiro[2.1.3.1]nonane, highlights the methodologies that could be adapted for the synthesis and subsequent incorporation of the target amine. researchgate.netresearchgate.net The ability to construct such strained ring systems opens the door to creating unique molecular shapes that are not readily accessible with more conventional scaffolds.

Synthesis of Highly Functionalized Derivatives with Novel Architectures

The primary amine of this compound is a key functional group that enables the synthesis of a wide array of derivatives. Standard amine chemistry, such as acylation, alkylation, and arylation, can be employed to introduce a variety of substituents, each imparting new properties to the core scaffold.

For example, the reaction of the amine with various electrophiles could lead to the formation of amides, sulfonamides, and ureas. These functionalized derivatives could exhibit interesting biological activities or serve as intermediates in the synthesis of more complex molecules. The synthesis of related dispirocyclic amines and their subsequent reactions demonstrate the feasibility of such transformations. researchgate.net

Furthermore, the unique stereochemistry of the dispiro[3.0.3.1]nonane framework could be exploited to generate derivatives with novel three-dimensional architectures. The fixed spatial orientation of the substituents attached to the amine could lead to molecules with specific shapes and functionalities, which is a key aspect in the design of new drugs and materials.

Development of Chiral Auxiliaries and Ligands Derived from this compound

Chiral amines are valuable components in asymmetric synthesis, where they can act as chiral auxiliaries or be incorporated into chiral ligands for metal-catalyzed reactions. Although the chirality of this compound has not been explicitly studied, its rigid, non-planar structure suggests that it could be resolved into its constituent enantiomers.

If a chiral resolution is possible, the resulting enantiomerically pure amine could serve as a powerful tool for controlling the stereochemical outcome of chemical reactions. The fixed orientation of the amine group relative to the dispiro scaffold could provide a well-defined chiral environment, leading to high levels of stereoselectivity.

The synthesis of other chiral spiro compounds and their application in asymmetric catalysis provides a precedent for this potential application. arkat-usa.org The development of ligands based on the this compound scaffold could lead to new catalysts with unique reactivity and selectivity profiles.

Applications in Supramolecular Chemistry and Materials Science

The rigid and well-defined structure of this compound makes it an interesting candidate for applications in supramolecular chemistry and materials science. The amine group can participate in hydrogen bonding, a key interaction in the formation of self-assembled supramolecular structures.

By modifying the amine with different functional groups, it may be possible to program the molecule to self-assemble into specific architectures, such as nanotubes, vesicles, or extended networks. These materials could have applications in areas such as drug delivery, sensing, and catalysis.

The incorporation of the dispiro scaffold into polymers could also lead to materials with novel properties. The rigidity of the dispiro unit could enhance the thermal stability and mechanical strength of the resulting polymers. Research into other dispiro compounds has shown their potential in materials science, suggesting a similar promise for derivatives of this compound. ontosight.aiontosight.ai

While the direct exploration of this compound is in its infancy, the foundational knowledge from related dispiro systems and the inherent potential of its unique structure suggest a bright future for this enigmatic building block. Further research into its synthesis, derivatization, and applications is needed to fully unlock its potential to contribute to the advancement of chemical sciences.

Emerging Research Avenues and Future Outlook for Dispiro 3.0.3.1 Nonan 9 Amine

Development of Novel and Highly Efficient Synthetic Routes

The synthetic accessibility of Dispiro[3.0.3.1]nonan-9-amine is foundational to its exploration. Current research into analogous systems suggests several promising avenues for its efficient construction. The parent hydrocarbon, dispiro[3.0.3.1]nonane, has been synthesized from bicyclobutylidene, which can be prepared via a two-step process. researchgate.netresearchgate.net This parent structure could then, in principle, be functionalized at the C9 position to introduce the amine group.

Future synthetic strategies will likely focus on convergent and modular approaches that allow for rapid diversification. Drawing inspiration from the broader field of spirocycle synthesis, multi-component reactions are a particularly attractive option. For instance, three-component reactions involving isatins, arylamines, and cycloalkane-1,3-diones have proven effective for constructing spiro[dihydropyridine-oxindole] frameworks. beilstein-journals.org A similar strategy could potentially be adapted for the synthesis of the dispiro[3.0.3.1]nonane core.

Another promising approach is the 1,3-dipolar cycloaddition of azomethine ylides, which has been successfully employed in the synthesis of dispiro-indolinone derivatives. nih.gov The development of catalytic and stereoselective methods for these transformations will be crucial for accessing enantiomerically pure this compound.

Potential Synthetic Strategy Key Precursors Relevant Analogy Reference
Functionalization of Parent ScaffoldBicyclobutylideneSynthesis of dispiro[3.0.3.1]nonane researchgate.netresearchgate.net
Multi-component ReactionIsatin, Arylamine, CycloalkanedioneSynthesis of spiro[dihydropyridine-oxindoles] beilstein-journals.org
1,3-Dipolar CycloadditionAzomethine ylide, DipolarophileSynthesis of dispiro-indolinones nih.gov

Exploration of Unconventional Reactivity Patterns and Unprecedented Transformations

The unique strained topology of the dispiro[3.0.3.1]nonane framework is expected to give rise to unconventional reactivity. The presence of two cyclobutane (B1203170) rings fused to a central cyclopropane (B1198618) ring suggests a high degree of ring strain, which could be harnessed for novel chemical transformations. For example, the parent dispiro[3.0.3.1]nonane has been shown to react with dibromocarbene to yield the corresponding 9,9-dibromide derivative. researchgate.netresearchgate.net This reactivity at the C9 position highlights a potential entry point for functionalization.

The amine moiety in this compound introduces a nucleophilic center, opening up a wide range of potential reactions. libretexts.org The interplay between the strained carbocyclic core and the reactive amine group could lead to unprecedented transformations, such as ring-opening reactions or skeletal rearrangements under specific conditions. Kinetic studies on the Michael addition of cyclic secondary amines to activated olefins have provided insights into the factors governing the reactivity of such systems, which could be relevant for understanding the nucleophilic behavior of this compound. researchgate.net

Future research will likely focus on exploring the reactivity of this molecule with various electrophiles and under different catalytic conditions to unlock its full synthetic potential.

Reactant/Condition Expected Transformation Relevant Analogy Reference
DibromocarbeneAddition to C9 positionReaction with parent dispiro[3.0.3.1]nonane researchgate.netresearchgate.net
ElectrophilesNucleophilic addition/substitutionGeneral reactivity of amines libretexts.org
Catalytic SystemsRing-opening/rearrangementReactivity of strained ring systemsN/A

Advanced Stereoselective Transformations and Asymmetric Synthesis

The C9 position of the dispiro[3.0.3.1]nonane scaffold is a stereocenter, meaning that this compound can exist as a pair of enantiomers. The development of asymmetric syntheses to access single enantiomers is of paramount importance, as the biological activity of chiral molecules is often enantiomer-dependent.

Significant progress has been made in the asymmetric synthesis of other spirocyclic amines and related structures. Organocatalysis has emerged as a powerful tool in this regard. For example, highly enantioselective organocatalytic Wolff rearrangement–amidation–Michael–hemiaminalization sequences have been developed for the synthesis of spirocyclic piperidones with multiple stereocenters. mdpi.com Similarly, aminal-catalysis has been successfully applied to the asymmetric synthesis of drug-like spiro[chroman-3,3'-indolin]-2'-ones. nih.gov

Transition metal catalysis also offers promising avenues. Iridium-catalyzed asymmetric hydrogenation using chiral spiro-Josiphos ligands has been shown to be highly effective for the synthesis of a broad range of chiral amines with excellent enantioselectivity. acs.org The application of such advanced catalytic systems to the synthesis of this compound could provide efficient access to enantiomerically pure forms of this intriguing molecule.

Catalytic Approach Catalyst/Ligand Type Achieved Outcome in Analogs Reference
OrganocatalysisChiral secondary amines/acidsHigh enantioselectivity in spiro-piperidone synthesis mdpi.com
Aminal-CatalysisChiral diarylprolinol silyl (B83357) ethersHigh diastereo- and enantioselectivities nih.gov
Transition Metal CatalysisIridium/Spiro-JosiphosExcellent enantioselectivity for chiral amines acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of novel synthetic routes from the laboratory to larger-scale production is often a significant bottleneck. Flow chemistry and automated synthesis platforms offer a solution by enabling safer, more efficient, and scalable chemical synthesis. The application of these technologies to the synthesis of spirocyclic compounds is a rapidly growing area of research.

Flow chemistry has been successfully utilized to accelerate the synthesis of complex spirocyclic polyketides, demonstrating the power of this approach for constructing intricate molecular architectures. nih.govsyrris.com Short, multi-step flow syntheses have also been developed for spirocyclic fragrance components, highlighting the potential for rapid and efficient production. worktribe.comdurham.ac.uk Furthermore, resistively heated flow reactors have been employed for the palladium(0)-catalyzed synthesis of spirocycles under high-temperature and high-pressure conditions. diva-portal.org

The integration of the synthetic routes for this compound with flow chemistry platforms could offer significant advantages in terms of reaction optimization, safety, and scalability. Automated platforms would also facilitate the rapid generation of a library of derivatives for structure-activity relationship studies.

Synergistic Approaches Combining Experimental and Computational Methodologies for Comprehensive Understanding

A deep understanding of the structural, electronic, and reactive properties of this compound is essential for its rational design and application. The synergy between experimental studies and computational modeling provides a powerful paradigm for achieving this comprehensive understanding.

Computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into the thermodynamics and kinetics of potential synthetic routes and reaction mechanisms. For instance, computational studies have been performed on 7-nitrodispiro[3.0.3.1]nonane to determine its standard enthalpy of formation. researchgate.net DFT studies have also been used to investigate the mechanism of the Barton-Kellogg olefination, a reaction relevant to the synthesis of strained alkenes that can be precursors to spirocyclic systems. researchgate.net

By combining computational predictions with experimental validation, researchers can accelerate the discovery of optimal reaction conditions, predict the reactivity of novel intermediates, and rationalize observed stereochemical outcomes. This integrated approach will be instrumental in unlocking the full potential of this compound and guiding the development of its future applications.

Q & A

Basic: What synthetic routes are recommended for Dispiro[3.0.3.1]nonan-9-amine, and how can reaction conditions be optimized?

Methodological Answer:
this compound derivatives are typically synthesized via cycloaddition or spiroannulation reactions. For example, bicyclic precursors can undergo ring-opening and re-annulation under acidic or basic conditions. Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. THF), temperature gradients (e.g., cryogenic to reflux), and catalytic systems (e.g., Lewis acids like BF₃·OEt₂). Structural confirmation via ¹³C-NMR (as demonstrated for analogous spiro compounds in Figure 84 of Abb. 84) is critical to validate regioselectivity and stereochemistry . Reaction yields can be improved by monitoring intermediates using TLC or inline spectroscopy.

Advanced: How can discrepancies in spectroscopic data (e.g., NMR or MS) during characterization of derivatives be resolved?

Methodological Answer:
Conflicting spectral data often arise from stereochemical ambiguity or dynamic molecular behavior. For instance, unexpected splitting in ¹³C-NMR spectra may indicate conformational isomerism. Researchers should:

  • Perform variable-temperature NMR to assess rotational barriers .
  • Compare experimental data with computational predictions (DFT-based chemical shift calculations).
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and rule out impurities.
    If inconsistencies persist, cross-validation with X-ray crystallography or 2D NMR (e.g., NOESY) is recommended to resolve structural ambiguities .

Basic: What analytical techniques are critical for assessing purity, particularly for nitrosamine impurities?

Methodological Answer:
Per EMA guidelines, trace nitrosamine detection requires sensitive methods:

  • LC-MS/MS with a limit of quantification (LOQ) ≤ 30 ppb, using deuterated nitrosamine standards (e.g., N-Nitrosodiethyl-d10) for accurate calibration .
  • GC-HRMS for volatile impurities, validated per ICH Q2(R1).
  • Confirmatory testing may be waived if structural/reactivity data (e.g., steric hindrance of the parent amine) preclude nitrosamine formation. Justifications must include stability studies and synthetic feasibility assessments .

Advanced: What strategies are used to investigate structure-activity relationships (SAR) in pharmacological studies?

Methodological Answer:
SAR studies combine:

  • Synthetic diversification : Introducing substituents at key positions (e.g., amine group modifications) to probe electronic/steric effects.
  • Computational modeling : Docking studies to predict binding affinities for targets (e.g., enzymes in antimalarial pathways, as seen in methyl-substituted dispiro tetraoxanes) .
  • In vitro assays : Dose-response curves in cell-based models to quantify potency (e.g., IC₅₀) and selectivity.
    For spiro compounds, conformational analysis (via molecular dynamics) is essential to link rigidity/flexibility to bioactivity .

Basic: How should stability studies be designed for this compound under varying storage conditions?

Methodological Answer:
Stability protocols should follow ICH Q1A guidelines:

  • Forced degradation : Expose the compound to heat (40–80°C), humidity (75% RH), light (ICH Q1B), and acidic/alkaline conditions.
  • Analytical endpoints : Monitor purity via HPLC and degradation products via LC-MS.
  • Long-term studies : Store samples at 25°C/60% RH and analyze at 0, 3, 6, 12, and 24 months.
    Unexpected degradation (e.g., nitrosamine formation) requires root-cause analysis, including reactive intermediate trapping experiments .

Advanced: How can inconsistent synthetic yields be systematically addressed?

Methodological Answer:
Yield variability often stems from:

  • Catalyst deactivation : Characterize catalyst speciation via XPS or EXAFS.
  • Intermediate instability : Use inline FTIR or ReactIR to detect transient species.
  • Scale-up effects : Evaluate mixing efficiency (e.g., Reynolds number calculations) and heat transfer limitations.
    A factorial DoE (Design of Experiments) approach identifies critical parameters (e.g., temperature, stoichiometry). For spiro compounds, enantiomeric excess (ee) should be monitored via chiral HPLC to rule out kinetic resolution artifacts .

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